(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid, also known as Fmoc-Thz-OH, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid proline and is commonly used in peptide synthesis.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid has been widely used in peptide synthesis due to its ability to protect the N-terminal amino group of proline. It can also be used as a building block for the synthesis of cyclic peptides and peptidomimetics. Additionally, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid has been used in the development of peptide-based inhibitors of protein-protein interactions, which have potential applications in drug discovery.
Mechanism of Action
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid does not have a specific mechanism of action, as it is primarily used as a building block for peptide synthesis. However, it can be incorporated into peptides that have specific biological activities, such as enzyme inhibition or receptor binding.
Biochemical and Physiological Effects:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid itself does not have any significant biochemical or physiological effects, as it is not metabolized in the body. However, peptides containing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid may have specific biochemical and physiological effects depending on their sequence and structure.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is its ability to protect the N-terminal amino group of proline, which can be difficult to synthesize without protection. Additionally, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is relatively easy to synthesize and purify, making it a useful building block for peptide synthesis. However, one limitation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is that it is not suitable for use in peptides that require cleavage at the N-terminus of proline.
Future Directions
There are several potential future directions for research involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid. One area of interest is the development of peptide-based inhibitors of protein-protein interactions, which have potential applications in drug discovery. Additionally, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid could be used as a building block for the synthesis of cyclic peptides and peptidomimetics with specific biological activities. Finally, further research could be done to explore the potential limitations of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid and to develop new methods for peptide synthesis that overcome these limitations.
Conclusion:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is a useful building block for peptide synthesis that has a wide range of scientific research applications. It can be synthesized relatively easily and has been used in the development of peptide-based inhibitors of protein-protein interactions. While it does have some limitations, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid has potential for further research and development in the field of peptide synthesis and drug discovery.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(25)18(11-19-22-9-10-28-19)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHYBVLFMJXMIX-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147133 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiazolepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid | |
CAS RN |
1306728-64-2 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiazolepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306728-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiazolepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.